Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
CAS No.: 923195-96-4
Cat. No.: VC6374609
Molecular Formula: C12H12N2O5S2
Molecular Weight: 328.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923195-96-4 |
|---|---|
| Molecular Formula | C12H12N2O5S2 |
| Molecular Weight | 328.36 |
| IUPAC Name | methyl 2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C12H12N2O5S2/c1-18-10(15)7-20-12-14-13-11(19-12)8-3-5-9(6-4-8)21(2,16)17/h3-6H,7H2,1-2H3 |
| Standard InChI Key | NNWWTHZJMLQMTL-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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Methylsulfonylphenyl Group: The para-substituted methylsulfonyl () group on the phenyl ring confers strong electron-withdrawing properties, enhancing stability and influencing intermolecular interactions .
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1,3,4-Oxadiazole Ring: This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, contributing to aromaticity and metabolic resistance. The oxadiazole scaffold is prevalent in pharmaceuticals due to its bioavailability and hydrogen-bonding capacity .
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Sulfanylacetate Moiety: The thioether () linkage connects the oxadiazole to a methyl ester group, introducing potential for prodrug activation or hydrolytic cleavage.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 328.36 g/mol | |
| IUPAC Name | Methyl 2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
| SMILES | COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Solubility | Not experimentally determined |
The absence of solubility data underscores the need for empirical studies to assess its pharmacokinetic behavior.
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization to oxadiazole | Hydrazide + , 100°C |
| 2 | Sulfonation of phenyl ring | , |
| 3 | Methylation of sulfonic acid | , |
| 4 | Thioether bond formation | Mercapto-oxadiazole + methyl chloroacetate, base |
Pharmacokinetic and Toxicological Considerations
Metabolic Pathways
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Ester Hydrolysis: Hepatic esterases may cleave the methyl ester to yield a carboxylic acid derivative, altering bioavailability.
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Sulfonation/Glucuronidation: Phase II metabolism could modify the methylsulfonyl group, influencing excretion .
Toxicity Profile
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While no direct data exist, structural analogs with sulfonyl groups exhibit renal toxicity at high doses. In vitro cytotoxicity assays are essential to establish safety margins .
Future Research Directions
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Synthetic Optimization:
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Develop one-pot methodologies to improve yield and reduce purification steps.
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Biological Screening:
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Prioritize antimicrobial and anti-inflammatory assays using standardized protocols (e.g., MIC, COX inhibition).
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Computational Modeling:
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